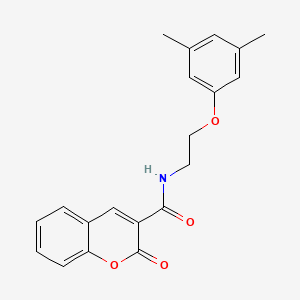

N-(2-(3,5-dimethylphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-13-9-14(2)11-16(10-13)24-8-7-21-19(22)17-12-15-5-3-4-6-18(15)25-20(17)23/h3-6,9-12H,7-8H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINSANCLTUZPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Preparation of 3,5-dimethylphenol: This can be synthesized from commercially available starting materials through Friedel-Crafts alkylation.

Formation of 3,5-dimethylphenoxyethyl bromide: This involves the reaction of 3,5-dimethylphenol with ethylene bromide in the presence of a base such as potassium carbonate.

Synthesis of 2-oxo-2H-chromene-3-carboxylic acid: This can be achieved through the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst.

Coupling Reaction: The final step involves the coupling of 3,5-dimethylphenoxyethyl bromide with 2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves several steps:

- Preparation of 3,5-dimethylphenol : Synthesized via Friedel-Crafts alkylation.

- Formation of 3,5-dimethylphenoxyethyl bromide : Achieved through the reaction of 3,5-dimethylphenol with ethylene bromide.

- Synthesis of 2-oxo-2H-chromene-3-carboxylic acid : Conducted via Pechmann condensation using resorcinol and ethyl acetoacetate under acidic conditions.

Chemistry

In synthetic organic chemistry, N-(2-(3,5-dimethylphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide serves as a versatile building block for creating more complex molecules. Its ability to participate in various chemical reactions—such as oxidation and reduction—makes it valuable for developing new synthetic pathways.

Biology

Research indicates this compound may act as an enzyme inhibitor or receptor modulator. Its interactions with biological targets suggest potential applications in drug development:

- Enzyme Inhibition : Studies have shown it may inhibit enzymes relevant to metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, impacting cellular signaling pathways.

Medicine

N-(2-(3,5-dimethylphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide has been explored for its therapeutic properties:

- Anti-inflammatory Effects : Investigated for its potential to reduce inflammation.

- Anticancer Activity : Preliminary studies show cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound exhibited significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents like etoposide.

Industry

In industrial applications, the compound is utilized in the development of new materials and chemical processes. Its unique properties allow for potential use in creating advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

N-(2-(3,5-dimethylphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives such as coumarins and flavonoids.

Coumarins: Known for their anticoagulant and antimicrobial properties.

Flavonoids: Recognized for their antioxidant and anti-inflammatory activities.

Uniqueness

What sets N-(2-(3,5-dimethylphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide, a compound derived from the chromene structure, has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene scaffold with a carboxamide functional group, which is known to influence its biological activity. The presence of the 3,5-dimethylphenoxy group is significant for its interaction with biological targets.

Synthesis

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of appropriate phenolic and carboxylic acid derivatives. A common method includes the use of coupling agents to facilitate the formation of the amide bond.

Antioxidant Properties

Recent studies have demonstrated that compounds with a chromene structure exhibit notable antioxidant activities. For instance, a study by Zhang et al. (2023) reported that derivatives of 2H-chromenes showed significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial potential of chromene derivatives has been explored extensively. Research indicates that N-(2-(3,5-dimethylphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide exhibits activity against various bacterial strains. A study highlighted that similar compounds demonstrated broad-spectrum antimicrobial effects due to their ability to disrupt bacterial cell membranes .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds based on the chromene structure have shown promise in reducing inflammatory markers. In vitro studies suggest that N-(2-(3,5-dimethylphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

- Antioxidant Activity Assessment : A study conducted on various chromene derivatives, including N-(2-(3,5-dimethylphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide, revealed an IC50 value indicating effective radical scavenging capability compared to standard antioxidants like ascorbic acid .

- Microbial Resistance Studies : In a controlled laboratory setting, this compound was tested against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth, suggesting its potential as an alternative therapeutic agent .

Data Tables

Q & A

Q. Table 1: Synthesis Optimization Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.